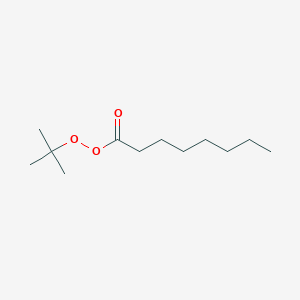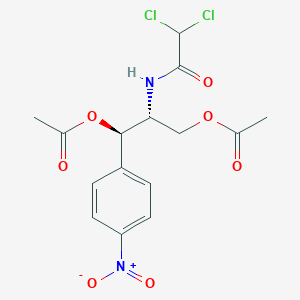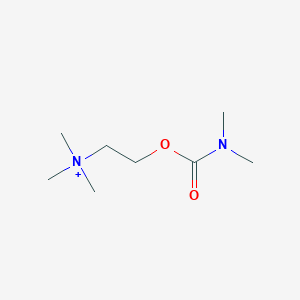
Dimethylcarbamylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylcarbamylcholine (DMCC) is a cholinergic compound that has been utilized in scientific research for several decades. DMCC is a synthetic compound that is similar in structure to acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems. DMCC has been used to study the mechanisms of cholinergic neurotransmission and to investigate the physiological effects of cholinergic compounds.
Mecanismo De Acción
Dimethylcarbamylcholine acts as an agonist for cholinergic receptors, specifically nicotinic and muscarinic receptors. Dimethylcarbamylcholine binds to these receptors and activates them, leading to the release of neurotransmitters and subsequent physiological effects.
Efectos Bioquímicos Y Fisiológicos
Dimethylcarbamylcholine has been shown to have a variety of biochemical and physiological effects, including increased heart rate, increased blood pressure, increased respiratory rate, and increased muscle contraction. These effects are mediated through the activation of cholinergic receptors and subsequent release of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethylcarbamylcholine has several advantages for use in laboratory experiments, including its stability, purity, and ability to activate cholinergic receptors. However, Dimethylcarbamylcholine also has limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Direcciones Futuras
There are several future directions for research on Dimethylcarbamylcholine, including the development of new drugs that target cholinergic receptors, the investigation of the effects of Dimethylcarbamylcholine on different types of cholinergic receptors, and the exploration of the potential therapeutic applications of Dimethylcarbamylcholine in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanisms of Dimethylcarbamylcholine action and its potential side effects.
Métodos De Síntesis
Dimethylcarbamylcholine can be synthesized through a variety of methods, including the reaction of choline chloride with dimethylcarbamyl chloride. The resulting compound is purified through a series of chemical reactions and distillations to produce a high-purity form of Dimethylcarbamylcholine.
Aplicaciones Científicas De Investigación
Dimethylcarbamylcholine has been used in a variety of scientific research applications, including studies on the mechanisms of cholinergic neurotransmission, the effects of cholinergic compounds on the central and peripheral nervous systems, and the development of new drugs for the treatment of neurological disorders.
Propiedades
Número CAS |
14721-70-1 |
|---|---|
Nombre del producto |
Dimethylcarbamylcholine |
Fórmula molecular |
C8H19N2O2+ |
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
2-(dimethylcarbamoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C8H19N2O2/c1-9(2)8(11)12-7-6-10(3,4)5/h6-7H2,1-5H3/q+1 |
Clave InChI |
SYTFEYDNYKQRMV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC[N+](C)(C)C |
SMILES canónico |
CN(C)C(=O)OCC[N+](C)(C)C |
Otros números CAS |
14721-70-1 |
Números CAS relacionados |
14721-77-8 (chloride) 30892-85-4 (iodide) |
Sinónimos |
dimethylcarbamylcholine dimethylcarbamylcholine chloride dimethylcarbamylcholine iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



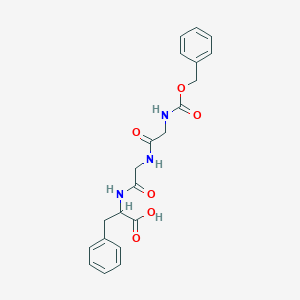
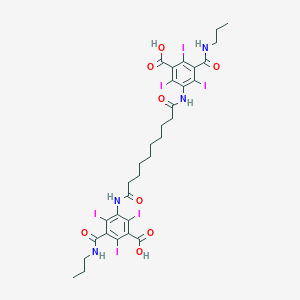

![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)

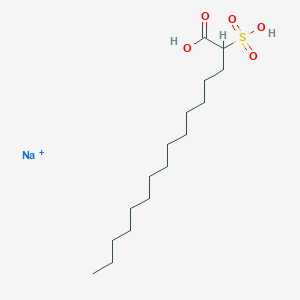
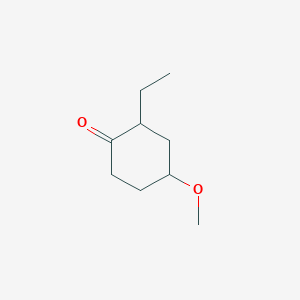
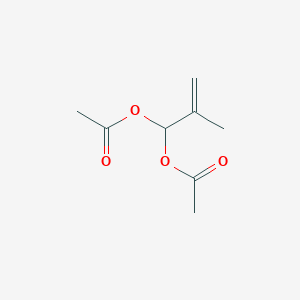
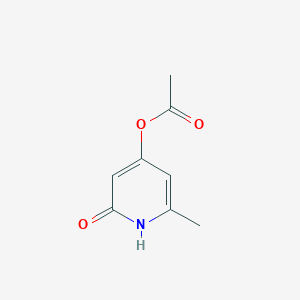

![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
